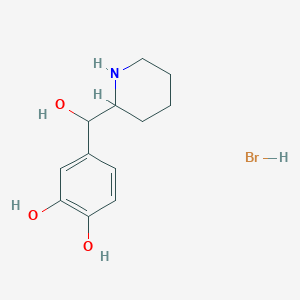
(2-Cyclopropyl-4-(4-Fluorphenyl)chinolin-3-yl)methanol
Übersicht
Beschreibung
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a chemical compound with the molecular formula C19H16FNO. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases. The compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, which contribute to its unique chemical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Safety and Hazards
The safety information for “(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in the production of pitavastatin , a drug that primarily targets HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.
Mode of Action
Given its use in the synthesis of pitavastatin , it can be inferred that it may share a similar mechanism. Pitavastatin inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol likely affects the mevalonate pathway, given its role in the synthesis of Pitavastatin . By inhibiting the HMG-CoA reductase enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .
Pharmacokinetics
As an intermediate in the production of pitavastatin , its pharmacokinetic properties may be influenced by the final drug formulation and administration route.
Result of Action
As an intermediate in the production of pitavastatin , its ultimate effect would be the reduction of cholesterol levels in the body .
Vorbereitungsmethoden
The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol typically involves a multi-step process. One notable method is the total mechano-synthesis, which includes the following steps :
Starting Material: The synthesis begins with 4-bromoquinoline.
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to form the cyclopropyl-substituted quinoline.
Minisci C–H Alkylation: The cyclopropyl-substituted quinoline undergoes Minisci C–H alkylation with a fluorophenyl derivative to introduce the fluorophenyl group.
Oxidation Heck Coupling: Finally, the intermediate undergoes an oxidation Heck coupling to form the desired (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.
This method is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .
Analyse Chemischer Reaktionen
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:
Pitavastatin: A potent HMG-CoA reductase inhibitor used to lower cholesterol levels.
Quinoline: The parent compound, which serves as a building block for various pharmaceuticals.
Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.
The uniqueness of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431270 | |
| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121660-11-5 | |
| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?
A1: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []
Q2: How is (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol related to the drug NK-104?
A2: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
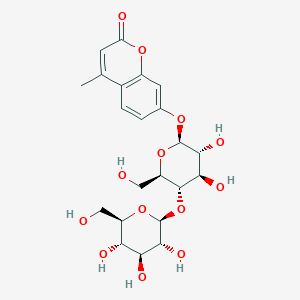
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)
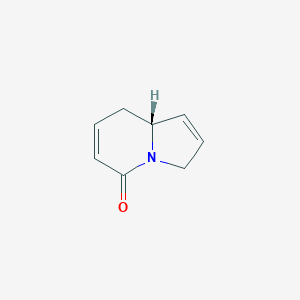
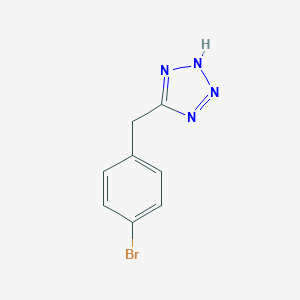
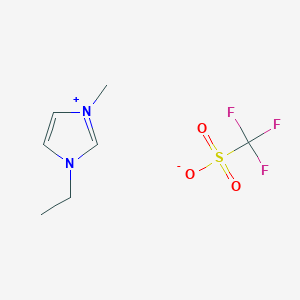
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)


![(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol](/img/structure/B138510.png)
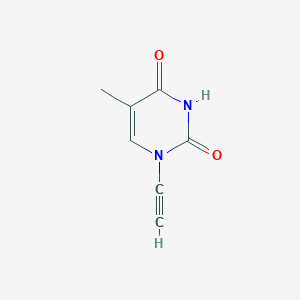
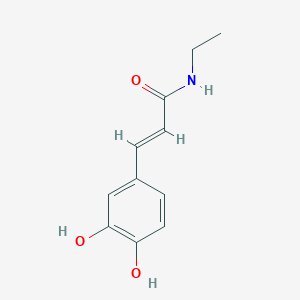
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid](/img/structure/B138524.png)
